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Compound of Interest

Compound Name:
3-Isopropoxy-5-

trifluoromethylphenylboronic acid

Cat. No.: B597398 Get Quote

An In-depth Technical Guide to 3-Isopropoxy-5-
trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid, a key building block in

modern organic synthesis and drug discovery. This document details its known characteristics,

provides context through related compounds, and outlines general experimental protocols

relevant to its application.

Core Physical and Chemical Properties
3-Isopropoxy-5-trifluoromethylphenylboronic acid, with the CAS number 1256345-44-4, is

a substituted phenylboronic acid. These compounds are of significant interest in medicinal

chemistry and materials science due to the unique electronic properties conferred by the

trifluoromethyl group and their versatility in forming carbon-carbon and carbon-heteroatom

bonds.[1]

Table 1: General Properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid
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Property Value Source

CAS Number 1256345-44-4 [1]

Molecular Formula C₁₀H₁₂BF₃O₃ [1]

Molecular Weight 248.01 g/mol [1]

Appearance Solid (form may vary)
General observation from

supplier data

Table 2: Physicochemical Data

Property Value Notes

Melting Point Data not available

For the related compound, 3-

Methoxy-5-

(trifluoromethyl)phenylboronic

acid, the melting point is 157-

162 °C.

Boiling Point Data not available

Boronic acids often

decompose at high

temperatures.

Solubility
Soluble in polar organic

solvents

Phenylboronic acids are

generally soluble in solvents

like THF, DMF, and alcohols,

and poorly soluble in nonpolar

solvents like hexanes.

pKa Data not available

The pKa of phenylboronic acid

is 8.8. Electron-withdrawing

groups like trifluoromethyl are

expected to decrease the pKa,

making the compound more

acidic.

Stability
Store in a cool, dry, well-

ventilated area.

Boronic acids can be sensitive

to moisture and heat.
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Spectroscopic Data
Specific spectroscopic data for 3-Isopropoxy-5-trifluoromethylphenylboronic acid is not

readily available in the public domain. However, the expected spectral characteristics can be

inferred from data on closely related compounds.

¹H NMR Spectroscopy (Expected Regions):

Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The substitution pattern will lead to a

specific splitting pattern.

Isopropyl Group (CH): A septet around 4.5-5.0 ppm.

Isopropyl Group (CH₃): A doublet around 1.3-1.5 ppm.

B(OH)₂ Protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Regions):

Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the boron atom

may not be observed or may be a broad signal.

Trifluoromethyl Carbon (CF₃): A quartet due to coupling with fluorine atoms.

Isopropyl Carbons: Signals for the CH and CH₃ groups.

FT-IR Spectroscopy (Expected Peaks):

O-H Stretch (B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

B-O Stretch: A strong band around 1300-1400 cm⁻¹.

C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry:
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The mass spectrum would be expected to show the molecular ion peak (M+) or, more

commonly in electrospray ionization (ESI), peaks corresponding to [M+H]⁺ or [M-H]⁻.

Experimental Protocols
While a specific, detailed synthesis protocol for 3-Isopropoxy-5-
trifluoromethylphenylboronic acid is not published, a general and widely used method for

the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl

borate, followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids
This protocol outlines the general steps for synthesizing a phenylboronic acid from the

corresponding aryl bromide.

Workflow for Arylboronic Acid Synthesis
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Aryl Bromide

Grignard Reagent (ArMgBr)

Magnesium Turnings
(in dry ether or THF)
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Trialkyl Borate (e.g., B(OiPr)₃)
(at low temperature, e.g., -78 °C)

Arylboronic Acid (ArB(OH)₂)

Aqueous Acid Hydrolysis (e.g., HCl)

Purification
(e.g., Recrystallization)

Pure Arylboronic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

Grignard Reagent Formation: The aryl bromide (1-bromo-3-isopropoxy-5-

trifluoromethylbenzene) is reacted with magnesium turnings in an anhydrous ether solvent

(such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen)

to form the corresponding Grignard reagent.

Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a

trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent at a low temperature
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(typically -78 °C).

Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the

addition of an aqueous acid (e.g., hydrochloric acid).

Workup and Purification: The product is extracted with an organic solvent. The organic layers

are combined, dried, and the solvent is removed under reduced pressure. The crude product

is then purified, typically by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction
3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in Suzuki-Miyaura

cross-coupling reactions to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Catalytic Cycle

Pd(0)L₂

Oxidative
Addition

Ar-X

Ar-Pd(II)L₂-X Transmetalation
Ar'B(OH)₂

Base Ar-Pd(II)L₂-Ar'

Reductive
Elimination

Ar-Ar'

Click to download full resolution via product page

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Protocol:

Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0

eq.), 3-Isopropoxy-5-trifluoromethylphenylboronic acid (1.2-1.5 eq.), a palladium catalyst
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(e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g.,

toluene, dioxane, or DME) and water.

Reaction: The mixture is heated, typically between 80-110 °C, and stirred until the reaction is

complete (monitored by TLC or LC-MS).

Workup and Purification: The reaction mixture is cooled, and the product is extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The

crude product is then purified by column chromatography or recrystallization.

Applications in Drug Development
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a common

strategy in drug design. The CF₃ group can significantly influence a molecule's properties:

Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic

degradation, which can increase the half-life of a drug.

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a drug to

cross cell membranes.

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the

electronic properties of a molecule, potentially leading to stronger interactions with biological

targets.

3-Isopropoxy-5-trifluoromethylphenylboronic acid serves as a valuable building block for

introducing the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into potential drug candidates,

allowing for the exploration of these beneficial properties in drug discovery programs. The

isopropoxy group can also provide additional steric bulk and lipophilicity, further enabling the

fine-tuning of a molecule's structure-activity relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b597398?utm_src=pdf-body
https://www.benchchem.com/product/b597398?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [sigmaaldrich.com]

To cite this document: BenchChem. [Physical and chemical properties of 3-Isopropoxy-5-
trifluoromethylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597398#physical-and-chemical-properties-of-3-
isopropoxy-5-trifluoromethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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